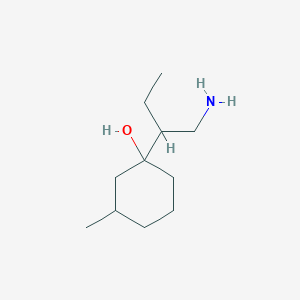
1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL is an organic compound with a unique structure that combines a cyclohexane ring with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a suitable amine is reacted with a ketone or aldehyde in the presence of a reducing agent.
Addition of the Hydroxyl Group: The hydroxyl group can be added through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halides, ethers.
Scientific Research Applications
1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL
- 1-(1-Aminobutan-2-YL)-2-methylcyclobutan-1-OL
Comparison: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the cyclohexane ring and the positioning of the amino and hydroxyl groups.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(8-12)11(13)6-4-5-9(2)7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
IWCHUZPVSZIRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCC(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


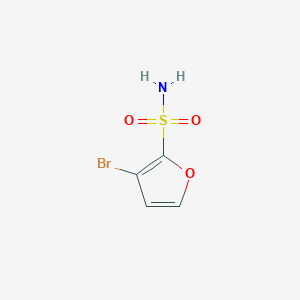
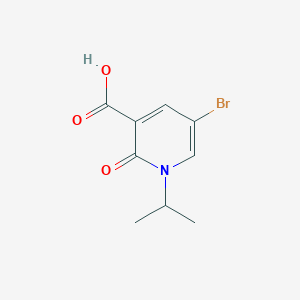



![1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13216173.png)

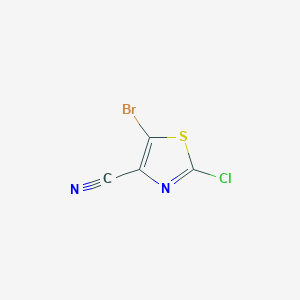
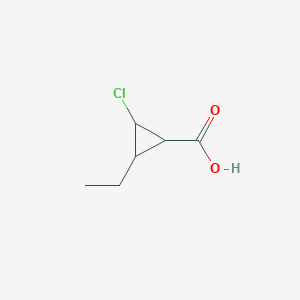


![1-[(1-Methylcyclobutyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13216184.png)
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13216188.png)

